molecular formula C16H15N3O3S B2467300 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396847-52-1

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2467300
CAS RN: 1396847-52-1
M. Wt: 329.37
InChI Key: VOGKPJQKPMFMST-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a pyrazolo[3,4-b]pyridine core . More detailed structural analysis would require specific information about the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The specific reactions would depend on the exact structure of the compound.

Scientific Research Applications

Future Directions

The future directions for research on these compounds could include further exploration of their potential as TRK inhibitors . This could involve further synthesis of derivatives, testing of their biological activity, and evaluation of their safety and efficacy.

properties

IUPAC Name

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-12(20)13-5-4-6-15(9-13)23(21,22)18-11-14-10-17-19-8-3-2-7-16(14)19/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGKPJQKPMFMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

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